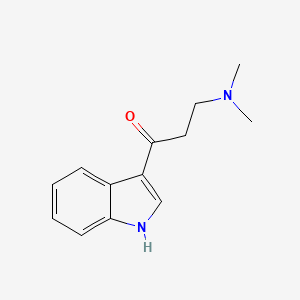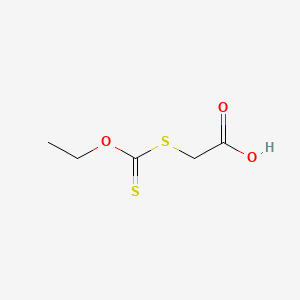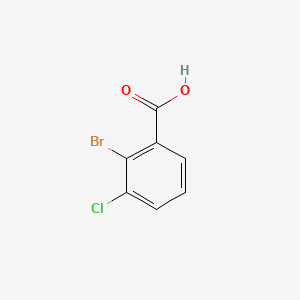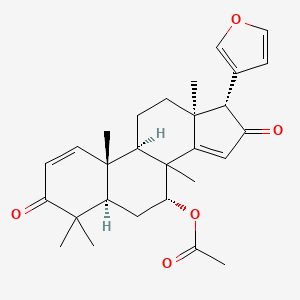
Azadiradione
Vue d'ensemble
Description
Azadiradione is a principal antioxidant component of the seeds of Azadirachta indica, commonly known as the neem tree . It is known to reduce oxidative stress and has anti-inflammatory effects . The neem tree belongs to the Meliaceae family and is used in the treatment of medical disorders from ancient times to the present in the traditional medical practices of Asia, Africa, and the Middle East .
Synthesis Analysis
The synthesis of Azadiradione was performed by Elias J. Corey in 1989 . The synthesis involved a total of 27 linear steps . The process provided a 0.05% yield of Azadiradione isolated from neem fruit on a fresh weight basis .
Molecular Structure Analysis
Azadiradione has a molecular formula of C28H34O5 . The molecular weight of Azadiradione is 450.57 g/mol .
Chemical Reactions Analysis
Azadiradione has been found to be an effective antioxidant . According to a Density Functional Theory (DFT) study, its scavenging of the superoxide radical anion occurs through a reaction mechanism in which Azadiradione mimics the antioxidant action of superoxide dismutase (SOD) .
Physical And Chemical Properties Analysis
Azadiradione is a bioactive limonoid found in Azadirachta indica . It is used in laboratory chemicals and the synthesis of substances .
Applications De Recherche Scientifique
Antioxidant and Anti-Inflammatory Effects
Scientific Field
Application Summary
Azadiradione, a principal antioxidant component of the seeds of Azadirachta indica, is known to reduce oxidative stress and has anti-inflammatory effects .
Experimental Procedures
The antioxidant ability of neem oil, which contains Azadiradione, was measured using Rotating Ring Disk Electrode (RRDE) hydrodynamic voltammetry to quantify how it can scavenge superoxide radical anions .
Results
The results of these experiments show that neem oil is approximately 26 times stronger than other natural products, such as olive oil, propolis, and black seed oil, which were previously measured using this method . Azadiradione mimics the antioxidant action of superoxide dismutase (SOD), and its scavenging of the superoxide radical anion occurs through a reaction mechanism in which Azadiradione is regenerated, along with the production of two products: hydrogen peroxide and molecular oxygen .
High-Yield Isolation and Flash Chromatographic Purification
Scientific Field
Application Summary
A process of high-yield extraction and flash chromatographic purification of Azadiradione from neem fruit has been developed .
Experimental Procedures
The solvent extraction process provided 3.5% crude limonoid extract, which on flash chromatographic purification provided 8.13% of the limonoid extract enriched as Azadiradione .
Results
Overall, the extraction and purification process provided 0.05% yield of Azadiradione isolated from neem fruit on a fresh weight basis . This study also provided an efficient (>85% yield) process for transformation of Azadiradione into nimbocinol by avoiding the problem of reaction byproducts .
Huntington’s Disease Treatment
Scientific Field
Application Summary
Azadiradione has been shown to restore protein quality control and ameliorate the disease pathogenesis in a mouse model of Huntington’s Disease .
Experimental Procedures
In the study, mice with Huntington’s Disease were treated with Azadiradione. The researchers then observed the effects on the mutant huntingtin protein, which is known to accumulate as inclusions in the brains of individuals with Huntington’s Disease .
Results
Prolonged treatment of Azadiradione to HD mice significantly improved the progressive deterioration in body weight, motor functioning along with extension of lifespan. Azadiradione-treated HD mice brain also exhibited considerable decrease in mutant huntingtin aggregates load and improvement of striatal pathology in comparison with age-matched saline-treated HD controls .
Antimicrobial and Anti-Cancer Effects
Application Summary
Research suggests Azadiradione may have properties that fight microbes (bacteria, fungi, viruses), reduce inflammation, protect cells from damage, and even have anti-cancer effects .
Experimental Procedures
While the exact experimental procedures are not detailed in the source, it is likely that these properties were discovered through in vitro studies, where the effects of Azadiradione on various cell lines were observed .
Results
The results of these studies suggest that Azadiradione has potential antimicrobial and anti-cancer effects, although more research is needed to confirm these findings and understand the mechanisms behind them .
Orientations Futures
Propriétés
IUPAC Name |
[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24-,26-,27-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAMDQVQFVBEAU-BQDUOGPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3C1(C4=CC(=O)[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949106 | |
| Record name | 17-(Furan-3-yl)-4,4,8-trimethyl-3,16-dioxoandrosta-1,14-dien-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate | |
CAS RN |
26241-51-0 | |
| Record name | Azadiradione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026241510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(Furan-3-yl)-4,4,8-trimethyl-3,16-dioxoandrosta-1,14-dien-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



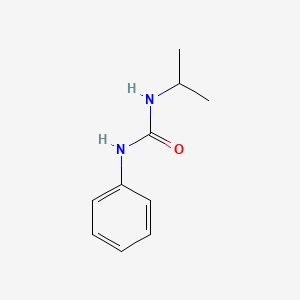
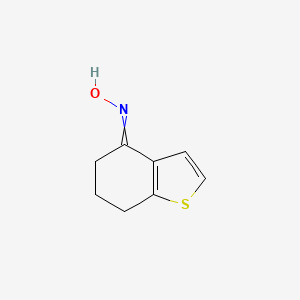
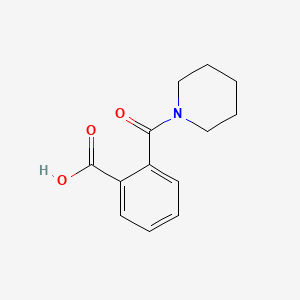
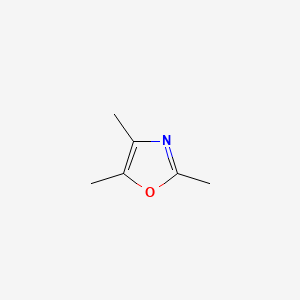
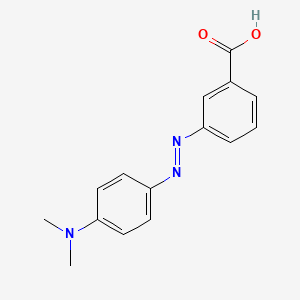
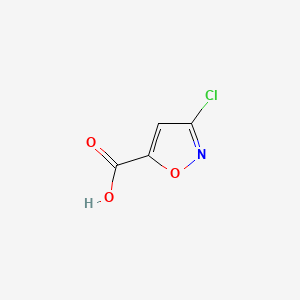


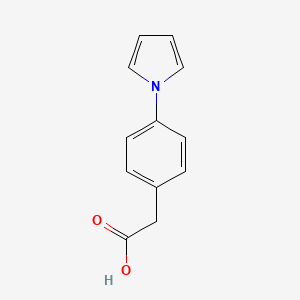
![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)
